molecular formula C14H22Cl2N2 B1284168 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 1159822-71-5

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1284168
CAS No.: 1159822-71-5
M. Wt: 289.2 g/mol
InChI Key: CSYVROLHNYLECJ-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride (CAS 128244-01-9) is a spirocyclic compound featuring a benzyl-substituted diazaspiro[4.4]nonane core with two chloride counterions. Its molecular formula is C₁₄H₂₀N₂·2HCl, and it has a molecular weight of 216.32 g/mol . Structurally, it combines a bicyclic spiro system (two fused five-membered rings sharing one atom) with a benzyl group at the 1-position and nitrogen atoms at the 1- and 7-positions.

The compound is typically supplied as a white to off-white powder, stored at room temperature or 2–8°C under inert conditions . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions such as using protective gloves and avoiding dust inhalation .

Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYVROLHNYLECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)N(C1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576071
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-71-5
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps in Preparation:

  • Starting Material: 1,7-diazaspiro[4.4]nonane or its derivatives.
  • N-Benzylation: Introduction of the benzyl group via alkylation using benzyl chloride or benzyl bromide.
  • Salt Formation: Conversion to dihydrochloride salt by treatment with hydrochloric acid.
  • Purification: Crystallization or extraction methods to isolate the pure dihydrochloride salt.

Detailed Preparation Methods

N-Benzylation of 1,7-diazaspiro[4.4]nonane

The benzylation is commonly performed by reacting the free base of 1,7-diazaspiro[4.4]nonane with benzyl chloride or benzyl bromide in the presence of a base or under basic conditions. This reaction proceeds via nucleophilic substitution at the benzyl halide.

  • Procedure Example:
    • Dissolve 1,7-diazaspiro[4.4]nonane in an aprotic solvent such as N,N-dimethylformamide (DMF).
    • Add sodium hydride (NaH) as a strong base to deprotonate the amine.
    • Slowly add benzyl chloride under nitrogen atmosphere.
    • Stir the reaction mixture overnight at room temperature.
    • Work-up involves dilution with water, extraction with dichloromethane, washing, drying over magnesium sulfate, and solvent evaporation.
    • Crystallization from toluene/hexane yields the N-benzylated product as a solid.

Formation of Dihydrochloride Salt

The free base of 1-Benzyl-1,7-diazaspiro[4.4]nonane is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in methanol or another suitable solvent.

  • Procedure Example:
    • Dissolve the free base in methanol.
    • Bubble or add concentrated hydrochloric acid to the solution.
    • Stir under hydrogenation conditions if needed (e.g., with palladium on carbon catalyst) to remove protecting groups or for further reduction steps.
    • Concentrate the solution to obtain a syrup, which crystallizes upon addition of a non-polar solvent such as acetonitrile.
    • The resulting crystals are filtered and dried to yield the dihydrochloride salt.

Alternative Synthetic Routes and Modifications

  • Some patents describe the synthesis of related diazaspiro compounds via enolate formation, cyanomethylation, and palladium-catalyzed coupling reactions, followed by hydrogenation and salt formation steps.
  • Buchwald–Hartwig amination and alkylation strategies have been employed to functionalize diazaspiro scaffolds, which can be adapted for benzylation.
  • The use of co-solvents such as DMSO, PEG300, Tween 80, and corn oil is reported for preparing stock solutions and formulations, indicating the compound’s solubility profile and handling considerations.

Preparation Data Table

Step Reagents/Conditions Solvent Temperature Time Yield/Notes
N-Benzylation 1,7-diazaspiro[4.4]nonane, benzyl chloride, NaH DMF Room temp Overnight Solid product after extraction and crystallization
Salt Formation Free base, HCl (conc.) Methanol Room temp Several hours Crystallization from acetonitrile yields dihydrochloride salt
Hydrogenation (optional) Pd/C catalyst, H2 gas Methanol Room temp 2 days Used for deprotection or reduction steps
Stock Solution Preparation DMSO master liquid, PEG300, Tween 80, Corn oil Various solvents Ambient Immediate Clear solutions prepared by sequential solvent addition with vortex/ultrasound aid

Research Findings and Notes

  • The benzylation step is critical for introducing the benzyl group at the nitrogen, which influences the compound’s biological activity.
  • The dihydrochloride salt form enhances the compound’s stability and solubility, facilitating its use in biological assays.
  • The preparation methods are scalable and suitable for large-scale manufacture, as described in patent literature.
  • Purity and isomer separation can be achieved by fractional crystallization of diastereomeric salts formed with chiral acids, allowing for enantiomeric enrichment if needed.
  • The compound’s solubility in various solvents and formulation strategies are well-documented, supporting its use in in vivo studies.

Chemical Reactions Analysis

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The ketone in 1,7-diazaspiro[4.4]nonan-2-one hydrochloride introduces hydrogen-bonding capacity, altering solubility and target interactions .
  • Ionization : Dihydrochloride salts improve aqueous solubility, critical for in vivo applications .

Pharmacological and Application Comparison

Compound Therapeutic Target/Application Research Findings References
This compound Ghrelin receptor antagonists Derivatives show promise in metabolic disorder treatment by modulating appetite
2,3-Dihydro-1H-inden-1-yl-2,7-diazaspiro[3.5]nonane Neurotransmitter receptors (e.g., ghrelin) Pfizer-developed analogs act as inverse agonists for neurological disorders
2-Azaspiro[4.4]nonane hemioxalate α4β2 nicotinic acetylcholine receptors Used in cognitive deficit studies for Alzheimer’s and schizophrenia
7-Azaspiro[3.5]nonane HCl Drug discovery intermediates Scaffold for synthesizing kinase inhibitors and antipsychotics

Key Observations :

  • The benzyl-substituted spiro[4.4]nonane dihydrochloride is uniquely positioned for CNS-targeted therapies due to its lipophilicity and structural mimicry of neurotransmitter scaffolds .
  • Unsubstituted analogs (e.g., 2,7-diaza-spiro[4.4]nonane dihydrochloride) serve as versatile intermediates but lack direct therapeutic data .

Research and Development Insights

  • Synthetic Utility : The target compound is a key intermediate in synthesizing ghrelin receptor modulators, with scalable routes reported by Pfizer and Accela .
  • Material Science Applications : Spiro[4.4] frameworks are explored for thermally stable polymers, though pharmacological uses dominate .
  • Market Availability : Supplied by Accela (SY414376) and Amadis Chemical at $350–1200/g for R&D, with bulk pricing on request .

Biological Activity

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride is a compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. This compound is characterized by its molecular formula C14H20N2C_{14}H_{20}N_2 and a molecular weight of approximately 280.75 g/mol. It has shown promise as a ligand for sigma receptors, which play crucial roles in various neurological processes, including pain modulation and anxiety regulation.

Structural Characteristics

The compound features a benzyl group attached to a diazaspiro framework, which enhances its interaction with biological targets. The following table summarizes some structural features and related compounds:

Compound NameStructureUnique Features
This compoundStructureContains a spirocyclic structure with two nitrogen atoms
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochlorideStructureAdditional carbon atom in the ring
2-Benzyl-2,7-diazaspiro[3.5]nonaneStructureShorter spirocyclic framework affecting receptor binding

Sigma Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R). These receptors are implicated in various neurological conditions, making them attractive targets for drug development.

  • Binding Affinity : Studies have reported binding affinities (KiK_i) for S1R ranging from 2.7 nM to 27 nM, indicating strong interactions that could be leveraged for therapeutic applications in pain management and anxiety disorders .

Analgesic Effects

The compound's potential as an analgesic has been explored through various in vivo studies. For instance, derivatives of this compound demonstrated significant antiallodynic effects in models of neuropathic pain.

  • Case Study : In a study involving capsaicin-induced allodynia, compounds derived from the diazaspiro framework exhibited maximum antiallodynic effects at doses of 20 mg/kg, suggesting their efficacy in pain relief through S1R antagonism .

The biological activity of this compound is primarily mediated through its interaction with sigma receptors. The mechanism involves:

  • Receptor Binding : The compound binds to the active sites of S1R and S2R, modulating their activity and influencing downstream signaling pathways associated with pain and anxiety.
  • Neuroprotective Effects : Due to its receptor interactions, it may also possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameBinding Affinity (nM)Antiallodynic Effect
This compound2.7 - 27Yes
2-Benzyl-2,7-diazaspiro[3.5]nonane10 - 165Moderate
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochlorideNot specifiedNo

Q & A

Basic Question: What are the standard synthetic routes for 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation reactions between substituted benzaldehydes and triazole derivatives under acidic conditions. For example, a method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error approaches. DoE identifies critical variables (e.g., temperature, molar ratios, reaction time) and uses factorial designs to maximize yield while reducing experimental runs . Advanced computational tools, such as quantum chemical calculations and reaction path searches, can further refine conditions by predicting energetically favorable pathways .

Basic Question: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm the spirocyclic structure and benzyl substitution patterns.
  • Mass Spectrometry (MS): For molecular weight verification and fragmentation analysis.
  • X-ray Crystallography: To resolve spatial configuration, particularly for verifying the diazaspiro core .
  • High-Performance Liquid Chromatography (HPLC): For purity assessment, especially post-synthesis purification .
    Referencing databases like PubChem and NIST Chemistry WebBook ensures alignment with published spectral data .

Advanced Question: How can statistical experimental design improve the synthesis efficiency of this compound?

Answer:
Statistical DoE (e.g., factorial or response surface designs) systematically evaluates variables such as solvent polarity, catalyst concentration, and reflux duration. For instance:

VariableRange TestedImpact on Yield
Reaction Time2–8 hoursNonlinear effect
Solvent (Ethanol)50–100% v/vCritical for solubility
Catalyst (Acetic Acid)0–10 dropsOptimal at 5 drops
By analyzing interactions between factors, researchers can identify robust conditions that maximize yield while minimizing resource use . Computational tools like ICReDD’s reaction path search methods further accelerate optimization by narrowing experimental parameters .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variability in:

  • Purity: Impurities from incomplete purification (e.g., residual solvents) can skew bioactivity results. Validate purity via HPLC and NMR .
  • Assay Conditions: Differences in cell lines, solvent carriers (e.g., DMSO vs. aqueous buffers), or incubation times. Standardize protocols using controls from repositories like NIST .
  • Structural Isomerism: Confirm stereochemical consistency using X-ray crystallography or 2D NMR .
    Meta-analyses of published data, coupled with replication studies, are critical for reconciling contradictions.

Advanced Question: What reactor design considerations are critical for scaling up the synthesis of this compound?

Answer:
Key factors include:

  • Mixing Efficiency: Ensure uniform heat distribution to prevent side reactions (e.g., via stirred-tank reactors).
  • Temperature Control: Use jacketed reactors for precise thermal management during exothermic steps .
  • Separation Integration: Incorporate in-line membrane separation or distillation units for real-time purification, reducing post-reaction steps .
    Computational fluid dynamics (CFD) simulations can model flow patterns and optimize reactor geometry .

Advanced Question: How can computational methods predict reaction pathways for synthesizing novel diazaspiro derivatives?

Answer:
Quantum mechanical calculations (e.g., DFT) map potential energy surfaces to identify low-energy intermediates and transition states. For example:

  • Reaction Path Search: Tools like GRRM or AFIR predict feasible pathways for spirocycle formation .
  • Machine Learning (ML): Trained on reaction databases, ML models suggest optimal catalysts or solvents for novel derivatives.
    Experimental validation via microreactor setups or high-throughput screening ensures computational predictions align with empirical results .

Advanced Question: What separation technologies are effective for purifying this compound from complex reaction mixtures?

Answer:

  • Membrane Filtration: Nanofiltration membranes with MWCO < 500 Da can isolate the target compound from smaller byproducts .
  • Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield and purity .
  • Chromatography: Reverse-phase HPLC with C18 columns separates structurally similar impurities .

Advanced Question: How do structural modifications to the benzyl group affect the compound’s physicochemical properties?

Answer:
Substituents on the benzyl group alter:

  • Lipophilicity: Electron-withdrawing groups (e.g., -Cl) increase logP, enhancing membrane permeability.
  • Stability: Steric hindrance from bulky groups (e.g., -CF₃) reduces hydrolysis susceptibility.
  • Bioactivity: Para-substitutions may improve receptor binding affinity.
    Quantitative Structure-Activity Relationship (QSAR) models correlate modifications with observed properties, guiding rational design .

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